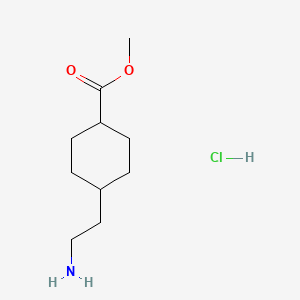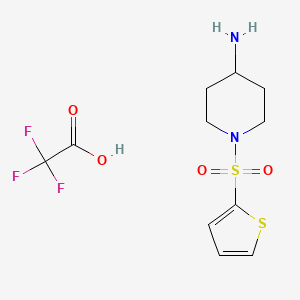
ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate (NaHCO₃). This reaction yields 5-substituted 4-iodo-1-tosylpyrazoles, which can be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include molecular iodine, sodium bicarbonate, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The presence of the iodine atom and cyclopropyl group can enhance these interactions, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
Ethyl 5-cyclopropyl-4-bromo-1H-pyrazole-3-carboxylate:
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C9H11IN2O2 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
IZSPMYCKVKCIRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1I)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)



![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)




![Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13478646.png)


